2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide
Overview
Description
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide is a chemical compound with the molecular formula C11H16N4O2. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and an acetohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide typically involves the reaction of morpholine with pyridine-4-carboxaldehyde followed by hydrazinolysis. The reaction conditions include the use of hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in proteomics research to study protein interactions.
Industry: The compound can be utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide can be compared with other similar compounds, such as 2-Morpholin-4-yl-2-pyridin-3-ylacetohydrazide and 2-Morpholin-4-yl-2-pyridin-2-ylacetohydrazide. These compounds share similar structural features but differ in the position of the pyridine ring, which can lead to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-4-ylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-14-11(16)10(9-1-3-13-4-2-9)15-5-7-17-8-6-15/h1-4,10H,5-8,12H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVNLSOBXGRISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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